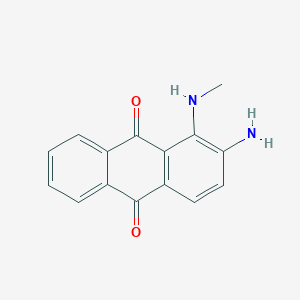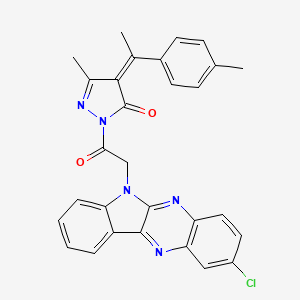
3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-5-methyl-4-(1-(4-methylphenyl)ethylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-3-methyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, which includes an indoloquinoxaline core, makes it a valuable target for medicinal chemistry research.
Vorbereitungsmethoden
The synthesis of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-3-methyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one typically involves multi-step protocols starting from readily available starting materials. One common synthetic route involves the condensation of 1,2-diaminobenzene with isatin in the presence of glacial acetic acid or hydrochloric acid and ethanol or formic acid at reflux temperature . This forms the indoloquinoxaline core, which is then further functionalized to introduce the chloro, acetyl, and pyrazolyl groups under specific reaction conditions .
Analyse Chemischer Reaktionen
1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-3-methyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.
Wirkmechanismus
The primary mechanism of action of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-3-methyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one involves DNA intercalation. This means that the compound inserts itself between the base pairs of the DNA helix, disrupting the processes vital for DNA replication and transcription . This disruption can lead to cell death, making the compound effective against rapidly dividing cancer cells and viruses that rely on host DNA replication machinery .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-3-methyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one include other indoloquinoxaline derivatives such as:
Ellipticine: A naturally occurring alkaloid with known anticancer properties.
6H-Indolo[2,3-b]quinoxaline derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including anticancer, antiviral, and antimicrobial properties
The uniqueness of 1-(2-(2-Chloro-6H-indolo[2,3-b]quinoxalin-6-yl)acetyl)-3-methyl-4-(1-(p-tolyl)ethylidene)-1H-pyrazol-5(4H)-one lies in its specific functional groups and their arrangement, which confer distinct biological activities and reactivity patterns .
Eigenschaften
CAS-Nummer |
119457-21-5 |
|---|---|
Molekularformel |
C29H22ClN5O2 |
Molekulargewicht |
508.0 g/mol |
IUPAC-Name |
(4Z)-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-5-methyl-4-[1-(4-methylphenyl)ethylidene]pyrazol-3-one |
InChI |
InChI=1S/C29H22ClN5O2/c1-16-8-10-19(11-9-16)17(2)26-18(3)33-35(29(26)37)25(36)15-34-24-7-5-4-6-21(24)27-28(34)32-22-13-12-20(30)14-23(22)31-27/h4-14H,15H2,1-3H3/b26-17- |
InChI-Schlüssel |
KRCPAMYGDLKMNP-ONUIUJJFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(=NN(C2=O)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53)C)/C |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=C2C(=NN(C2=O)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



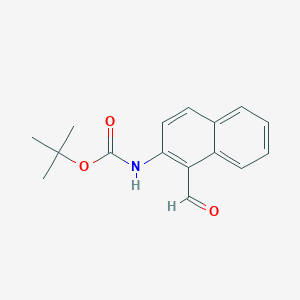

![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)
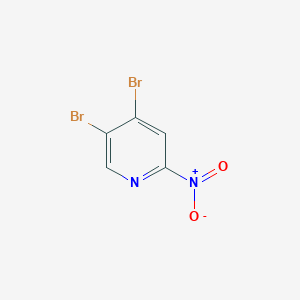
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine](/img/structure/B13137433.png)
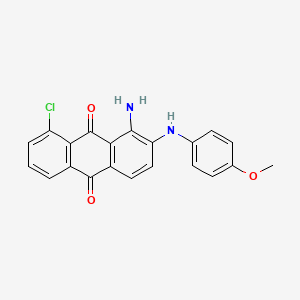
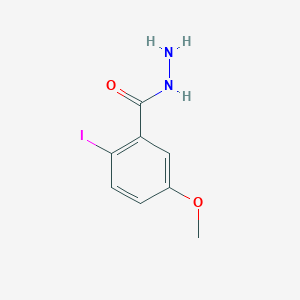
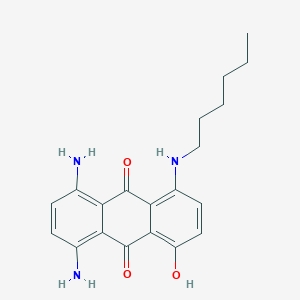

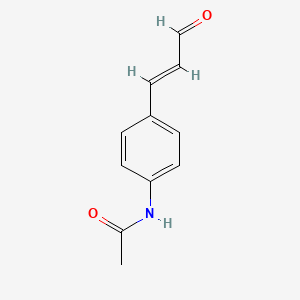

![6-(Trifluoromethyl)-[2,4'-bipyridine]-3-carbaldehyde](/img/structure/B13137499.png)
